2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile
Description
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCSYVFOMBTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. These N-oxides then undergo nucleophilic substitution with trimethylsilyl cyanide to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions but with optimized reaction parameters to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrrolopyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Reagents like 3-chloroperoxybenzoic acid are used.
Reduction: Iron and acetic acid are commonly employed.
Substitution: Trimethylsilyl cyanide and other nucleophiles are used under reflux conditions
Major Products
The major products formed from these reactions include various pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It serves as a scaffold for developing drugs targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit FMS kinase, which plays a role in cancer and inflammatory diseases . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties Comparison
Research Findings and Implications
- Structural Isomerism : The [2,3-b] isomer exhibits higher hazards (e.g., acute toxicity) than the [2,3-c] variant, likely due to metabolic differences .
- Functional Group Impact : Nitriles offer versatile reactivity (e.g., click chemistry), while esters serve as stable intermediates for further derivatization .
- Synthetic Challenges : Yields for pyrrolopyridine derivatives vary (e.g., 60% for esters), but nitrile synthesis routes remain underexplored in the provided evidence .
Biological Activity
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile, with a CAS number of 1803591-96-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C₉H₇N₃
- Molecular Weight: 157.17 g/mol
- Log P (octanol-water partition coefficient): -0.12 (predicted)
- Solubility: Very soluble in water
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Kinases: Inhibitors targeting kinases such as AAK1 (Adaptor Associated Kinase 1) have shown antiviral activity against several viruses, including SARS-CoV-2 and Dengue virus .
- Receptor Interactions: The compound may exhibit activity against receptor tyrosine kinases (RTKs), which are critical in various signaling pathways associated with cancer and other diseases.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolo[2,3-c]pyridine derivatives. Specifically:
- Dengue Virus Inhibition: Compounds in this class have demonstrated potent anti-DENV activity in human primary dendritic cells, suggesting a promising avenue for developing antiviral therapies .
- SARS-CoV-2 Inhibition: Selective inhibitors derived from this scaffold have shown effectiveness in preventing viral replication at non-toxic concentrations in vitro .
Anticancer Activity
The biological activity of this compound may extend to anticancer properties:
- Inhibition of Kinase Activity: Similar compounds have been shown to inhibit mutant forms of kinases involved in tumorigenesis, such as KIT and PDGFRA. This inhibition can lead to reduced proliferation of cancer cells expressing these receptors .
Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of pyrrolo[2,3-b]pyridine derivatives against dengue virus. The results indicated that certain compounds exhibited significant antiviral activity with IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents against viral infections .
Study 2: Kinase Inhibition and Cancer Treatment
Research focusing on inhibitors targeting AAK1 revealed that derivatives similar to this compound showed promise in treating cancers associated with aberrant kinase signaling. These compounds were tested in various cancer cell lines, demonstrating growth inhibition and induction of apoptosis at submicromolar concentrations .
Comparative Table of Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| This compound | 1803591-96-9 | Antiviral, Anticancer | High solubility; potential kinase inhibitor |
| Pyrrolo[2,3-b]pyridine derivatives | Various | Antiviral | Effective against DENV and SARS-CoV-2 |
| AAK1 inhibitors | Various | Anticancer | Targeting RTKs for cancer treatment |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile, and how are they experimentally determined?
- Answer : The compound (CAS 4414-87-3) has a molecular formula of C₉H₇N₃, molecular weight 157.17 g/mol, density 1.295 g/cm³, and LogP 1.62. Key properties are determined via:
- HPLC/MS for purity assessment (≥95% typical for research-grade material) .
- X-ray crystallography or computational modeling (e.g., Gaussian software) to confirm the fused pyrrolo-pyridine core and acetonitrile side chain .
- UV-Vis spectroscopy to analyze aromatic π-π* transitions (λmax ~270 nm in acetonitrile) .
Q. What synthetic routes are reported for this compound, and what are their limitations?
- Answer : Common methods include:
- Cyclization reactions : Starting from substituted pyridine precursors, with nitrile functionalization via Knoevenagel condensation .
- Multi-step heterocycle assembly : Requires strict control of reaction temperature (e.g., 80–100°C for cyclization) and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
- Limitations : Low yields (~30–40%) due to competing side reactions (e.g., over-oxidation) and challenges in isolating the fused heterocycle .
Q. How should researchers handle stability and storage of this compound?
- Answer : The compound is hygroscopic and degrades under prolonged light exposure. Recommendations:
- Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitrile group .
- Use desiccants (e.g., silica gel) in storage containers. Purity should be rechecked via NMR (δ 7.5–8.5 ppm for aromatic protons) after long-term storage .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacological activity, particularly in kinase inhibition?
- Answer : Rational design strategies include:
- Nitrile replacement : Substituting the acetonitrile group with carboxylate or amide moieties improves water solubility and target binding (e.g., derivatives in WO-2017143134-A1 showed enhanced FXR modulation) .
- Heterocycle functionalization : Adding electron-withdrawing groups (e.g., -CF₃) at the pyridine 6-position increases kinase selectivity (IC₅₀ < 100 nM in JAK2 assays) .
- Hybrid scaffolds : Fusion with azetidine rings (e.g., CymitQuimica’s derivative) extends receptor residence time by 3-fold .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., immunomodulation vs. cytotoxicity)?
- Answer : Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies:
- Dose-response standardization : Use EC₅₀/IC₅₀ ratios to differentiate target-specific effects (e.g., immunomodulation at 1–10 μM vs. cytotoxicity >50 μM) .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed nitrile to carboxylic acid) that may interfere with assays .
- Orthogonal assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., pSTAT3 ELISA) readouts .
Q. How can reaction yields be optimized for large-scale synthesis while maintaining regioselectivity?
- Answer : Key improvements include:
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h and improves yield to ~65% by enhancing cyclization efficiency .
- Phase-transfer catalysts : Use TBAB (tetrabutylammonium bromide) in biphasic systems (H₂O/CH₂Cl₂) to minimize byproducts during nitrile formation .
- Continuous-flow reactors : Enable precise temperature control and reduce decomposition risks during exothermic steps .
Data Analysis and Validation Questions
Q. What analytical techniques are critical for confirming the compound’s identity in complex matrices (e.g., cell lysates)?
- Answer : Use a combination of:
- HRMS : Exact mass (m/z 157.0640 for [M+H]⁺) with <5 ppm error .
- 2D NMR : COSY and HSQC to assign aromatic protons (δ 7.8–8.2 ppm) and nitrile carbons (δ 120–125 ppm) .
- X-ray photoelectron spectroscopy (XPS) : Validate nitrogen content (theoretical 26.8% vs. experimental 26.2±0.5%) in bulk samples .
Q. How do computational models predict the compound’s interaction with biological targets like FXR or kinases?
- Answer :
- Molecular docking (AutoDock Vina) : Predicts binding poses in FXR’s ligand-binding domain (ΔG ≈ -9.2 kcal/mol) with hydrogen bonds to Arg328 and Tyr366 .
- MD simulations (GROMACS) : Reveal stable binding over 100 ns for kinase inhibitors, with RMSD <2 Å in ATP-binding pockets .
- QSAR models : Identify critical descriptors (e.g., polar surface area <70 Ų) for blood-brain barrier penetration in CNS applications .
Safety and Compliance Questions
Q. What safety protocols are essential for handling this compound in vitro and in vivo?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
